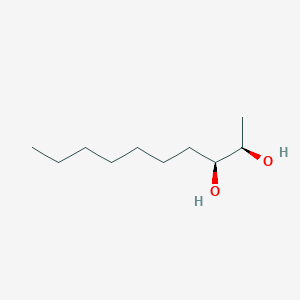
(2R,3S)-Decane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-Decane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. The specific stereochemistry of this compound indicates the spatial arrangement of these hydroxyl groups on the second and third carbon atoms of the decane chain.
準備方法
Synthetic Routes and Reaction Conditions
(2R,3S)-Decane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, decane-2,3-dione, using a chiral catalyst. This method ensures the formation of the desired stereoisomer. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity. Enzymatic reduction of decane-2,3-dione using specific dehydrogenases can yield this compound with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions
(2R,3S)-Decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Decane-2,3-dione or decane-2,3-dicarboxylic acid.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
科学的研究の応用
(2R,3S)-Decane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of (2R,3S)-Decane-2,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity. In chemical reactions, the hydroxyl groups serve as nucleophiles or leaving groups, facilitating various transformations.
類似化合物との比較
Similar Compounds
(2R,3R)-Decane-2,3-diol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
(2R,3S)-Decane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The specific arrangement of hydroxyl groups also influences its reactivity and interactions with other molecules, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
909294-53-7 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
(2R,3S)-decane-2,3-diol |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChIキー |
IEDBILRXQWOCMP-ZJUUUORDSA-N |
異性体SMILES |
CCCCCCC[C@@H]([C@@H](C)O)O |
正規SMILES |
CCCCCCCC(C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


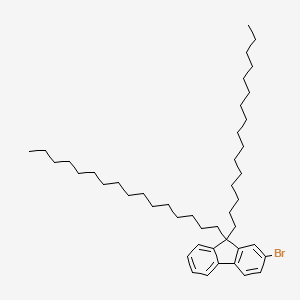
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
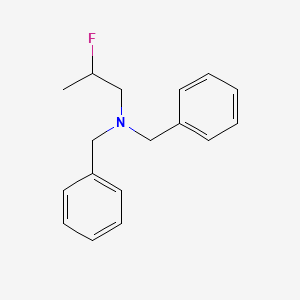
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
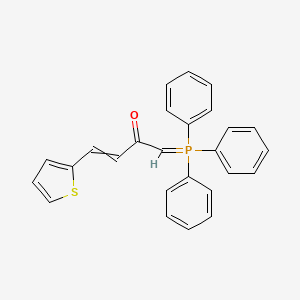
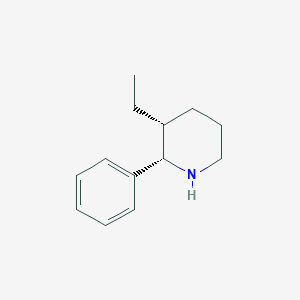
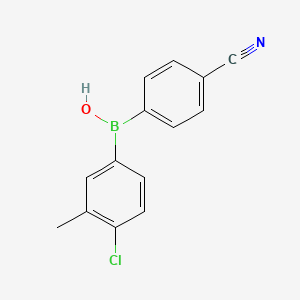

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)

